
Felbamate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is primarily used in the treatment of epilepsy, specifically for partial seizures in adults and both partial and generalized seizures associated with Lennox-Gastaut syndrome in children . Despite its effectiveness, its use is limited due to the risk of potentially fatal aplastic anemia and liver failure .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von W-554 (Hydrat) beinhaltet die Reaktion von 2-Phenyl-1,3-Propandiol mit Carbamoylchlorid, um das Dicarbamat-Derivat zu bilden. Die Reaktion erfolgt typischerweise unter kontrollierten Bedingungen, um die Bildung des gewünschten Produkts zu gewährleisten .
Industrielle Produktionsverfahren: Die industrielle Produktion von W-554 (Hydrat) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit der Verbindung sicherzustellen. Die Produktionsumgebung wird unter bestimmten Temperatur- und Druckbedingungen gehalten, um die Ausbeute zu optimieren und Verunreinigungen zu minimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: W-554 (Hydrat) durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Alkylhalogenide.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann .
Wissenschaftliche Forschungsanwendungen
W-554 (Hydrat) hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung bei der Untersuchung von Antikonvulsiva und deren Wirkmechanismen verwendet.
Biologie: Es wird bei der Untersuchung der neuronalen Signalübertragung und der Rolle ionotroper Glutamatrezeptoren bei Epilepsie verwendet.
Medizin: Es wird bei der Entwicklung neuer Antikonvulsiva und bei der Behandlung schwerer, refraktärer Epilepsie eingesetzt.
Industrie: Es wird bei der Herstellung von pharmazeutischen Formulierungen zur Behandlung von Epilepsie verwendet.
5. Wirkmechanismus
W-554 (Hydrat) übt seine Wirkung über einen einzigartigen dualen Wirkmechanismus aus. Es wirkt als positiver Modulator von Gamma-Aminobuttersäure-Typ-A-Rezeptoren und als Blocker von N-Methyl-D-Aspartat-Rezeptoren, insbesondere Isoformen, die die NR2B-Untereinheit enthalten . Diese duale Wirkung trägt dazu bei, die neuronale Aktivität zu stabilisieren und Anfälle zu verhindern .
Ähnliche Verbindungen:
Phenytoin: Ein weiteres Antikonvulsivum, das zur Behandlung von Epilepsie eingesetzt wird.
Carbamazepin: Wird zur Behandlung von Epilepsie und bipolaren Störungen eingesetzt.
Valproat: Wird zur Behandlung von Epilepsie, bipolaren Störungen und Migräneprophylaxe eingesetzt.
Vergleich: W-554 (Hydrat) ist in seinem dualen Wirkmechanismus einzigartig, der es von anderen Antikonvulsiva unterscheidet. Während andere Verbindungen möglicherweise einen einzelnen Rezeptor oder einen einzelnen Signalweg anvisieren, zielt W-554 (Hydrat) sowohl auf Gamma-Aminobuttersäure-Typ-A- als auch auf N-Methyl-D-Aspartat-Rezeptoren ab, was ein breiteres Spektrum an antikonvulsiver Aktivität bietet .
Wirkmechanismus
W-554 (hydrate) exerts its effects through a unique dual mechanism of action. It acts as a positive modulator of gamma-aminobutyric acid type A receptors and as a blocker of N-methyl-D-aspartate receptors, particularly isoforms containing the NR2B subunit . This dual action helps to stabilize neuronal activity and prevent seizures .
Vergleich Mit ähnlichen Verbindungen
Phenytoin: Another anticonvulsant used in the treatment of epilepsy.
Carbamazepine: Used in the treatment of epilepsy and bipolar disorder.
Valproate: Used in the treatment of epilepsy, bipolar disorder, and migraine prophylaxis.
Comparison: W-554 (hydrate) is unique in its dual mechanism of action, which distinguishes it from other anticonvulsants. While other compounds may target a single receptor or pathway, W-554 (hydrate) targets both gamma-aminobutyric acid type A and N-methyl-D-aspartate receptors, providing a broader spectrum of anticonvulsant activity .
Eigenschaften
IUPAC Name |
(3-carbamoyloxy-2-phenylpropyl) carbamate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4.H2O/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURCBXDHJRINFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
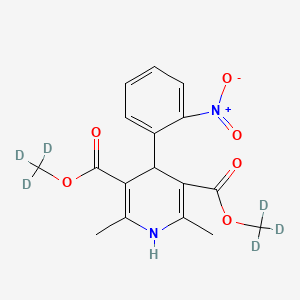

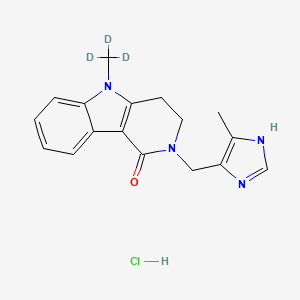
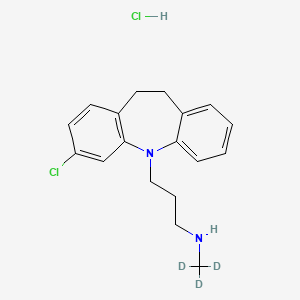
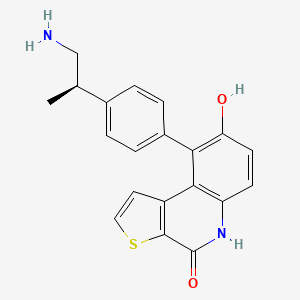



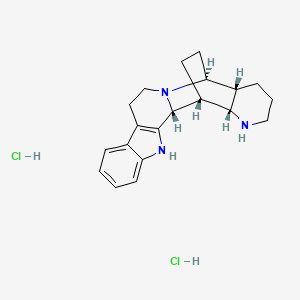

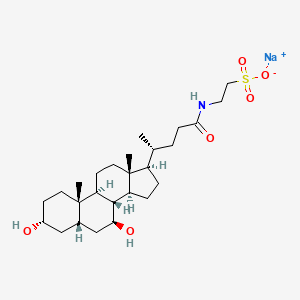

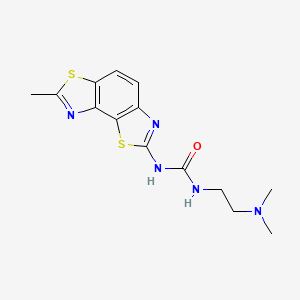
![[8-[3-(3,4-Dimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-8-carbonyl]-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate](/img/structure/B1139280.png)
